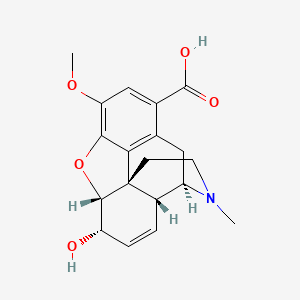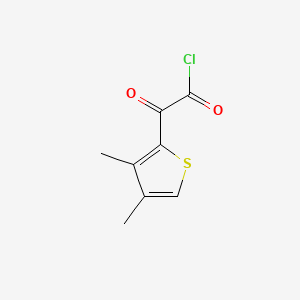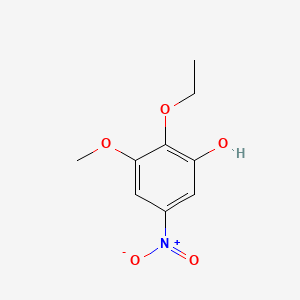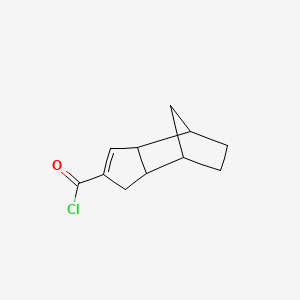
Ácido Cocínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cocinic Acid, also known as Cocinic Acid, is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cocinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cocinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Químico de investigación
El ácido cocínico se utiliza como un químico de investigación para fines de desarrollo. No está destinado a pruebas y uso en animales o humanos .
Producción de tensioactivos
Se ha utilizado como agente acondicionador y como emulsionante para la producción de aceite de coco hidrogenado. El ácido cocínico se puede utilizar como un alcohol graso sulfatado o no sulfatado, que se puede encontrar en los perfiles de muchos aceites naturales .
Tensioactivos oleo-furánicos
El ácido cocínico se utiliza en la síntesis de tensioactivos oleo-furánicos ajustables mediante la acilación de furanos renovables, que son importantes para crear tensioactivos ecológicos .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cocinic Acid involves the conversion of a carboxylic acid to an aldehyde, followed by a Wittig reaction with a phosphonium ylide to form an alkene, and finally, oxidation of the alkene to form the desired compound.", "Starting Materials": [ "Benzoic acid", "Phosphonium ylide", "Sodium hydroxide", "Potassium permanganate", "Sulfuric acid", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of benzoic acid to benzaldehyde", "a. Dissolve benzoic acid in methanol and add sulfuric acid as a catalyst.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and add sodium hydroxide to neutralize the acid.", "d. Extract the benzaldehyde with diethyl ether.", "Step 2: Wittig reaction with phosphonium ylide", "a. Dissolve benzaldehyde and phosphonium ylide in dry diethyl ether.", "b. Add sodium hydroxide to the mixture and stir for 30 minutes.", "c. Filter the mixture and wash the solid with diethyl ether.", "Step 3: Oxidation of the alkene to Cocinic Acid", "a. Dissolve the alkene in ethanol and add potassium permanganate as an oxidizing agent.", "b. Stir the mixture for 1 hour at room temperature.", "c. Filter the mixture and wash the solid with water.", "d. Recrystallize the solid from ethanol to obtain Cocinic Acid." ] } | |
Número CAS |
61788-47-4 |
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23) |
Clave InChI |
PZKXRDPRLQDAFK-UHFFFAOYSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |
Descripción física |
Other Solid; Liquid |
Sinónimos |
Fatty acids, coco; COCONUT ACID; Coconut oil acid; Cocinic acid; .alpha.-Cocinic acid; 3-Benzenedicarboxylic acid, 4-hydroxy-6-methyl-1; Coconut oil fatty acid; Edenor K 8-18 MY |
Origen del producto |
United States |
Q1: What are the typical applications of Cocinic Acid in material science?
A1: Cocinic Acid, a fatty acid, finds use as a precursor in the synthesis of various materials. For example, it serves as a starting material for preparing biomass-derived surfactants. [] These surfactants, like the asymmetric gemini surfactant SX, are synthesized through a multi-step process involving amidation, ethoxylation, carboxyl methylation, and esterification of Cocinic Acid. [] This highlights the versatility of Cocinic Acid in developing environmentally friendly surfactants with potential applications in various industries.
Q2: How does Cocinic Acid contribute to the properties of thin films in materials science?
A2: Cocinic Acid, specifically its diethanol amide derivative, acts as a surfactant to enhance the surface activity of copper-zinc-tin-sulfur granules during the preparation of thin films. [] This improved surface activity promotes the formation and growth of crystals during the annealing process, resulting in thin films with larger crystal particles, higher density, and superior crystallization quality. [] These features are crucial for optimizing the performance of photovoltaic devices.
Q3: Can Cocinic Acid be substituted in alkyd resin formulations, and what are the potential benefits?
A3: Yes, Cocinic Acid can be replaced with 3,5,5-trimethyl hexanoic acid in alkyd resin formulations. [] This substitution leads to improved properties in the resulting finish film, including enhanced fullness, gloss, and resistance to yellowing. [] Additionally, this modification makes the finish easier to apply, highlighting the potential of using alternative acids like 3,5,5-trimethyl hexanoic acid to enhance the performance of alkyd resins.
Q4: How is Cocinic Acid utilized in the metal plating industry?
A4: Cocinic Acid derivatives, particularly Cocinic Acid alkanolamide, are employed as components in ammonium-salt-free plating assistant agents for hot-dip galvanizing. [] These agents are crucial for preparing steel and iron surfaces before the galvanization process. The Cocinic Acid alkanolamide, along with other components, forms a uniform film on the metal surface, ensuring efficient zinc adhesion during hot-dip plating. [] This application highlights the role of Cocinic Acid derivatives in enhancing the efficiency and environmental friendliness of metal plating processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)


![N'-[4-(Chloroacetyl)-1H-imidazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B561368.png)
![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)


![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)
